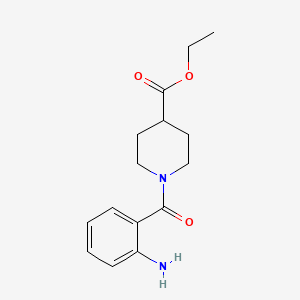

Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

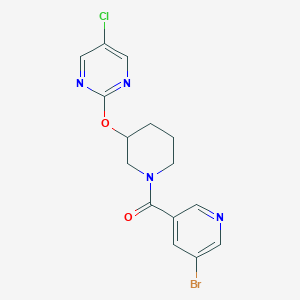

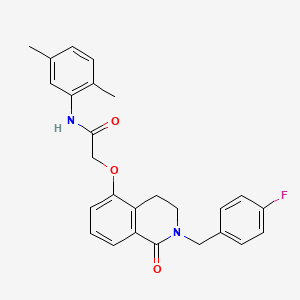

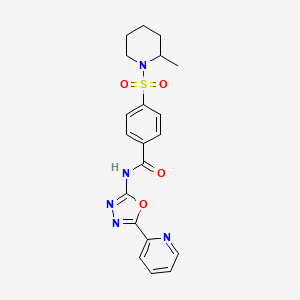

Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate is an organic compound with the molecular formula C15H20N2O3 . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring which bears a carboxylic acid group . The InChI code for this compound is 1S/C15H20N2O3/c1-2-20-15(19)11-7-9-17(10-8-11)14(18)12-5-3-4-6-13(12)16/h3-6,11H,2,7-10,16H2,1H3 .

Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 276.34 and a melting point of 103 - 104°C .

Scientific Research Applications

Synthesis and Biological Properties

Antibacterial and Antifungal Activities : A study synthesized new piperidine substituted benzothiazole derivatives, including a compound similar to Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate, and evaluated their biological properties. The compounds showed good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Anticancer Potential : Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, assessing them as anticancer agents. Some synthesized compounds exhibited strong anticancer properties (Rehman et al., 2018).

Mycobacterium Tuberculosis Inhibition : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One of the compounds showed significant inhibitory activity (Jeankumar et al., 2013).

Chemical Synthesis and Medicinal Chemistry : this compound-related compounds have been used in the synthesis of various medicinal chemistry compounds, demonstrating their utility in drug development (Magano et al., 2014).

Platelet Aggregation Inhibition : One study developed Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a potent and orally active fibrinogen receptor antagonist. This compound showed significant potential in inhibiting human platelet aggregation, suggesting its application in antithrombotic treatment (Hayashi et al., 1998).

Analytical and Spectral Studies

- Spectral Study of Organic Ligands : Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a compound structurally similar to this compound, was used in the synthesis and spectral study of furan ring containing organic ligands, indicating its role in the development of new materials with potential applications in various fields (Patel, 2020).

Safety and Hazards

Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-20-15(19)11-7-9-17(10-8-11)14(18)12-5-3-4-6-13(12)16/h3-6,11H,2,7-10,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMMZMMNALTYAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2614664.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2614667.png)

![1-(2,2-Difluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2614672.png)

![N-(2,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2614675.png)

![1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2614677.png)

![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2614678.png)